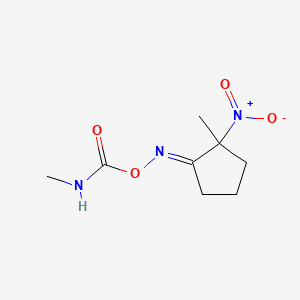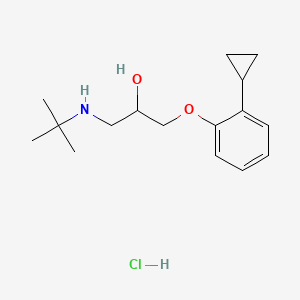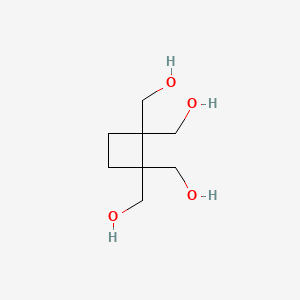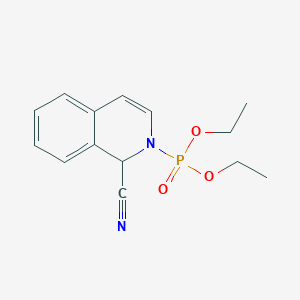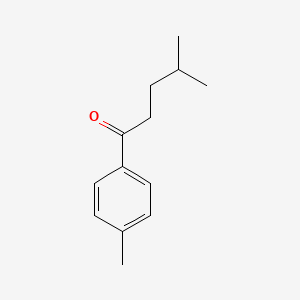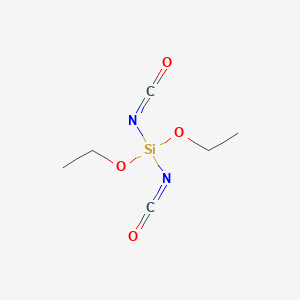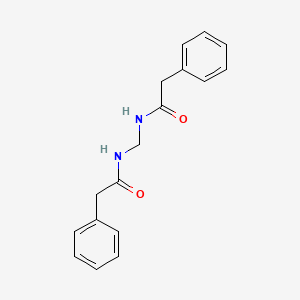
N,N'-Methylenebis(2-phenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Methylenebis(2-phenylacetamide) is a chemical compound known for its unique structure and properties It is composed of two phenylacetamide groups linked by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-phenylacetamide) typically involves the reaction of phenylacetamide with formaldehyde under specific conditions. One common method is to react phenylacetamide with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-Methylenebis(2-phenylacetamide) can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Methylenebis(2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylacetamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N’-Methylenebis(2-phenylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N’-Methylenebis(2-phenylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Methylenebis(acrylamide): Used as a cross-linking agent in polymer chemistry.
N,N’-Hexamethylene bis(acetamide): Known for its use in inducing cell differentiation.
N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenylacetamide):
Uniqueness
N,N’-Methylenebis(2-phenylacetamide) stands out due to its unique structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
21151-64-4 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-phenyl-N-[[(2-phenylacetyl)amino]methyl]acetamide |
InChI |
InChI=1S/C17H18N2O2/c20-16(11-14-7-3-1-4-8-14)18-13-19-17(21)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |
Clave InChI |
PHCLKGZIWZNYSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCNC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


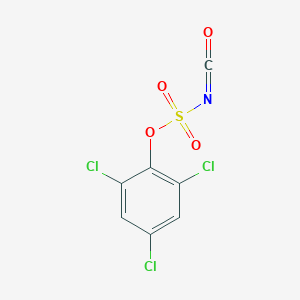
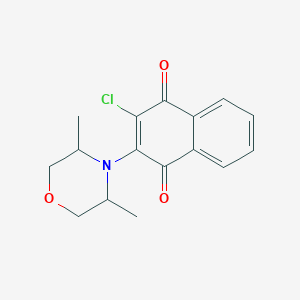
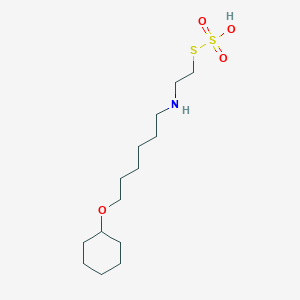

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
